BenchChemオンラインストアへようこそ!

Plomestane

aromatase inhibition enzyme kinetics binding affinity

Plomestane (developmental code MDL-18962; also known as propargylestrenedione, PED) is a synthetic steroidal, mechanism-based irreversible aromatase (CYP19A1) inhibitor originally developed by Marion Merrell Dow/Hoechst AG as an antineoplastic agent for estrogen-dependent breast cancer. It belongs to the class of suicide substrates that require enzyme-catalyzed activation at the C10-propargyl group to form a covalent adduct with the aromatase active site, resulting in irreversible enzyme inactivation.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 77016-85-4
Cat. No. B1678897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlomestane
CAS77016-85-4
Synonyms10-PED
10-propargylandrost-4-ene-3,17-dione
10-propargylestr-4-ene-3,17-dione
19-acetylenic androstenedione
MDL 18962
MDL-18,962
plomestane
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C
InChIInChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1
InChIKeyJKPDEYAOCSQBSZ-OEUJLIAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Plomestane (CAS 77016-85-4) – Steroidal Mechanism-Based Irreversible Aromatase Inhibitor for Endocrine and Oncology Research


Plomestane (developmental code MDL-18962; also known as propargylestrenedione, PED) is a synthetic steroidal, mechanism-based irreversible aromatase (CYP19A1) inhibitor originally developed by Marion Merrell Dow/Hoechst AG as an antineoplastic agent for estrogen-dependent breast cancer [1]. It belongs to the class of suicide substrates that require enzyme-catalyzed activation at the C10-propargyl group to form a covalent adduct with the aromatase active site, resulting in irreversible enzyme inactivation [2]. Plomestane progressed to Phase I clinical trials in Italy, where it demonstrated significant estrogen suppression with a single administration and produced few adverse effects; however, development was halted due to technical issues and it was never marketed, leaving it available exclusively as an experimental research tool [3]. The compound exhibits weak androgenic properties in addition to its aromatase inhibitory activity, a dual pharmacological profile that distinguishes it from purely selective steroidal aromatase inhibitors [3].

Why Generic Substitution Fails: Mechanistic and Kinetic Differentiation of Plomestane from Other Steroidal Aromatase Inhibitors


Steroidal aromatase inhibitors cannot be interchanged as equivalent experimental tools because they differ fundamentally in their mechanism of enzyme interaction, binding kinetics, inactivation rates, and off-target pharmacological profiles. Plomestane is a mechanism-based suicide inhibitor requiring enzyme-catalyzed activation of its C10-propargyl moiety to form a covalent enzyme-inhibitor adduct [1]; this contrasts with purely competitive inhibitors such as atamestane, which bind reversibly without covalent modification. Even among irreversible steroidal inhibitors, clinically meaningful divergences in binding affinity (Ki), inactivation half-life (t1/2), in vivo target engagement, and ancillary hormonal activities preclude direct substitution. As the quantitative evidence below demonstrates, plomestane occupies a unique position in the steroidal aromatase inhibitor landscape defined by its sub-nanomolar Ki, moderate inactivation rate, high enzyme specificity, and weak intrinsic androgenic activity – a combination not replicated by exemestane, formestane, or atamestane [2][3].

Quantitative Evidence Guide: Head-to-Head Binding, Inactivation, Selectivity, and In Vivo Pharmacodynamic Data for Plomestane vs. Comparator Aromatase Inhibitors


Plomestane Demonstrates a 37-Fold Lower Ki (0.7 nM) for Human Placental Aromatase Compared to Exemestane (Ki = 26 nM) in a Direct Head-to-Head Study

In a direct comparative study of human placental aromatase inhibition, plomestane (MDL 18962) exhibited a Ki of 0.7 nM, which is 37-fold lower (i.e., higher affinity) than exemestane (FCE 24304; Ki = 26 nM), 41-fold lower than formestane (4-OHA; Ki = 29 nM), and 2.9-fold lower than atamestane (SH 489; Ki = 2.0 nM) [1]. An independent kinetic characterization by a separate group confirmed plomestane's high potency, reporting a Ki of 4.5 ± 1.3 nM for human placental aromatase [2]. The Brandt et al. study further corroborated these findings, reporting a Ki of approximately 5 nM for the human enzyme and 15 nM for the rat enzyme [3].

aromatase inhibition enzyme kinetics binding affinity CYP19A1

Plomestane Exhibits a Time-Dependent Inactivation Half-Life (t1/2 = 13.1 min) Comparable to Exemestane (13.9 min) but Distinct from Formestane (2.1 min) and Atamestane (45.3 min)

In the same direct comparative study measuring time-dependent inactivation of human placental aromatase, plomestane demonstrated an inactivation half-life (t1/2) of 13.1 min, which is nearly identical to exemestane (13.9 min), approximately 6-fold slower than formestane (2.1 min), and 3.5-fold faster than atamestane (45.3 min) [1]. An independent study using rat ovarian aromatase reported a t1/2 of 16 min, with the corresponding human enzyme value of approximately 12 min, confirming cross-species consistency [2]. This moderate inactivation rate positions plomestane as an experimental tool with a predictable time course of irreversible enzyme inhibition, distinct from the very rapid inactivation by formestane or the slow inactivation by atamestane.

enzyme inactivation kinetics irreversible inhibition time-dependent inhibition suicide substrate

Plomestane Is a Highly Specific Aromatase Inactivator: No Detectable Inactivation of Other Cytochrome P450 Enzyme Systems at Pharmacologically Relevant Concentrations

The inactivation process of plomestane (MDL 18,962) was demonstrated to be specific for aromatase: other P450 enzyme systems were not inactivated by this compound [1]. A subsequent study confirmed that MDL 18,962 treatment at 100 mg/kg caused only a 15% decrease in hepatic P450 content with no detectable green pigments (a marker of heme adduct formation), in contrast to other acetylenic steroids that produced substantial P450 destruction [2]. Furthermore, plomestane exhibited minimal intrinsic hormonal properties, with only weak binding affinities observed for cytosolic androgen, estrogen, and progestin receptors [1]. This selectivity profile differs from exemestane, which is reported to inhibit various CYP enzymes including aromatase and demonstrates androgenic effects sufficient to suppress LH secretion in vivo [3].

enzyme specificity P450 selectivity off-target profiling mechanism-based inhibition

In Vivo Ovarian Aromatase Suppression: Plomestane Reduces OAA by 25–59% vs. Exemestane's 85–93% – Quantitative Target Engagement Data That Informs Model Selection

In a four-week comparative study using the DMBA-induced mammary tumor model in rats, plomestane (MDL 18962) administered subcutaneously at 10–50 mg/kg/day reduced ovarian aromatase activity (OAA) by 25–59%, whereas exemestane at the same doses and route achieved 85–93% OAA reduction [1]. This 1.4- to 3.7-fold difference in target engagement magnitude was reflected in antitumor outcomes: exemestane induced 30% (10 mg/kg) and 73% (50 mg/kg) regression of established tumors, while plomestane did not significantly affect established tumor growth or new tumor appearance in this model [1]. However, an earlier study by a different group using PED at 1 mg/kg/day demonstrated effective regression of DMBA-induced mammary tumors without terminating the estrous cycle, and also showed inhibition of human ovarian carcinoma growth in athymic mice [2], suggesting that experimental model design and dosing schedule critically influence plomestane's observed in vivo efficacy.

in vivo pharmacodynamics ovarian aromatase activity target engagement DMBA mammary tumor model

Well-Characterized In Vivo Pharmacodynamic Potency: Plomestane ED50 Values Defined Across Three Species Enable Dose Selection for Preclinical Experimental Design

Plomestane's in vivo pharmacodynamic parameters have been rigorously quantified across species. In a human choriocarcinoma trophoblast xenograft model in athymic nude mice, the ED50 for aromatase inhibition at 6 hours post-treatment was 1.4 mg/kg (subcutaneous) and 3.0 mg/kg (oral) [1]. In female baboons, the ED50 for inhibition of peripheral aromatization of androgen was 0.01 mg/kg (intravenous) and 4 mg/kg (oral), demonstrating species-dependent differences in bioavailability and potency [1]. In rats, a single injection of 0.5 or 2.5 mg/kg maximally inhibited ovarian aromatase at 3 hours, with significant inhibition persisting beyond 18 hours at the higher dose [2]. This multi-species PD dataset is substantially more comprehensive than what is publicly available for many comparator steroidal aromatase inhibitors in the research tool space.

in vivo pharmacology ED50 pharmacokinetics species scaling trophoblast xenograft

Best Research and Industrial Application Scenarios for Plomestane (CAS 77016-85-4) Based on Quantitative Differentiation Evidence


Biochemical and Structural Studies of Aromatase (CYP19A1) Requiring High-Affinity Active-Site Titration

Plomestane's sub-nanomolar Ki (0.7 nM) and mechanism-based irreversible binding make it the optimal choice for experiments requiring stoichiometric or near-stoichiometric enzyme-inhibitor complex formation, such as active-site titration, co-crystallization trials, and spectroscopic characterization of the aromatase-inhibitor adduct [1]. Its defined inactivation kinetics (t1/2 = 13.1 min) allow precise temporal control of enzyme inactivation in stopped-flow and pre-steady-state kinetic analyses [1]. Researchers should select plomestane over exemestane (Ki = 26 nM) when maximal binding affinity is the primary experimental requirement [1].

In Vitro and Ex Vivo Models Requiring Partial Rather Than Complete Aromatase Suppression to Study Compensatory Feedback

The in vivo ovarian aromatase activity data demonstrate that plomestane achieves 25–59% OAA reduction versus exemestane's 85–93% at equivalent s.c. doses [2]. This partial suppression profile is uniquely valuable for experimental paradigms that require residual estrogen production to remain intact, such as studies of gonadotropin feedback mechanisms, estrogen receptor signaling dynamics under conditions of incomplete estrogen deprivation, and investigations of aromatase inhibitor resistance where gradual rather than abrupt enzyme inhibition is desired [2]. Plomestane should be selected over exemestane whenever near-total aromatase ablation would confound the biological readout [2].

Mechanistic Studies of Suicide Substrate-Mediated Enzyme Inactivation and P450 Active-Site Chemistry

As a prototypical mechanism-based irreversible inhibitor that requires enzyme-catalyzed activation of its C10-propargyl group to form a covalent adduct, plomestane is an ideal chemical probe for investigating the molecular mechanism of aromatase suicide inactivation [3]. Its high specificity—with no detectable inactivation of other P450 enzyme systems—enables clean mechanistic interpretation without confounding off-target P450 effects [3]. The availability of kinetic parameters (Ki, t1/2, partition ratio) from multiple independent laboratories provides a robust framework for structure-activity relationship (SAR) studies and computational modeling of the enzyme inactivation process [1][3].

Preclinical In Vivo Pharmacology Studies Requiring Established Multi-Species PK-PD Relationships

For laboratories designing in vivo aromatase inhibition experiments in rodent models, plomestane offers the advantage of pre-established ED50 values across species (mouse xenograft: 1.4 mg/kg s.c.; rat: 0.5–2.5 mg/kg for maximal OAA inhibition at 3 h; baboon: 0.01 mg/kg i.v.) and routes (s.c., p.o., i.v.) [4][5]. This body of pharmacodynamic data, which exceeds what is publicly available for many comparator research-grade steroidal aromatase inhibitors, substantially reduces the pilot experimentation needed to establish effective dosing regimens [4]. Researchers can also leverage the documented plasma concentration-effect relationships from Phase I clinical data to bridge preclinical and translational experimental designs [6].

Quote Request

Request a Quote for Plomestane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.